2-Hexyl-3,5-dihydroxyhexadecanoic acid 2-Hexyl-3,5-dihydroxyhexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 130793-30-5
VCID: VC0029387
InChI: InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)
SMILES: CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
Molecular Formula: C₂₂H₄₄O₄
Molecular Weight: 372.58

2-Hexyl-3,5-dihydroxyhexadecanoic acid

CAS No.: 130793-30-5

Cat. No.: VC0029387

Molecular Formula: C₂₂H₄₄O₄

Molecular Weight: 372.58

* For research use only. Not for human or veterinary use.

2-Hexyl-3,5-dihydroxyhexadecanoic acid - 130793-30-5

Specification

CAS No. 130793-30-5
Molecular Formula C₂₂H₄₄O₄
Molecular Weight 372.58
IUPAC Name 2-hexyl-3,5-dihydroxyhexadecanoic acid
Standard InChI InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)
SMILES CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O

Introduction

Chemical Structure and Properties

2-Hexyl-3,5-dihydroxyhexadecanoic acid is characterized by its systematic structure containing multiple functional groups. The compound has the molecular formula C22H44O4 and a molecular weight of approximately 372.58 g/mol. Its structure consists of a carboxylic acid group, two hydroxyl groups at positions 3 and 5, and a hexyl side chain at position 2 of a hexadecanoic acid backbone.

Stereochemical Configuration

The stereochemical configuration of this compound is particularly important, with the (2S,3S,5S) isomer being the most commonly referenced in research literature. This specific stereochemistry indicates that the chiral centers at positions 2, 3, and 5 all have the S configuration according to the Cahn-Ingold-Prelog priority rules.

Physical and Chemical Characteristics

The physical properties of 2-Hexyl-3,5-dihydroxyhexadecanoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC22H44O4
Molecular Weight372.58 g/mol
CAS Number130793-30-5
Standard InChIInChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)
SMILES NotationCCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
PubChem Compound ID14607537

Related Compounds and Derivatives

Sodium Salt Form

The sodium salt of 2-Hexyl-3,5-dihydroxyhexadecanoic acid has the molecular formula C22H43NaO4 and a molecular weight of 394.56. This salt form may exhibit different solubility and bioavailability characteristics compared to the free acid.

Deuterated Analogues

Deuterated variants such as (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 (CAS: 1217806-00-2) are specialized forms of the compound where specific hydrogen atoms have been replaced with deuterium . These deuterated analogues are valuable in analytical chemistry and pharmacokinetic studies, serving as internal standards for mass spectrometry and tracer compounds in metabolic research.

Research Applications and Significance

Association with Orlistat

The primary research significance of 2-Hexyl-3,5-dihydroxyhexadecanoic acid lies in its relationship to Orlistat, a medication used for treating obesity. Orlistat functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down dietary fats in the intestine.

Role as a Metabolite

2-Hexyl-3,5-dihydroxyhexadecanoic acid has been identified as a metabolite or impurity related to Orlistat, depending on its specific stereochemistry. Its presence in the metabolic pathway of Orlistat suggests potential influence on the drug's efficacy or side effect profile.

Implications in Pharmaceutical Development

Understanding the properties and behavior of 2-Hexyl-3,5-dihydroxyhexadecanoic acid is crucial for:

  • Quality control in Orlistat production

  • Investigation of drug metabolism pathways

  • Development of improved lipase inhibitors

  • Evaluating potential biological activities independent of its relationship to Orlistat

Future Research Directions

Knowledge Gaps and Challenges

Several knowledge gaps exist in the current understanding of this compound:

  • Comprehensive pharmacokinetic and pharmacodynamic profiles

  • Potential interactions with other drugs or biological systems

  • Long-term stability and degradation pathways

  • Structure-activity relationships of various stereoisomers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator